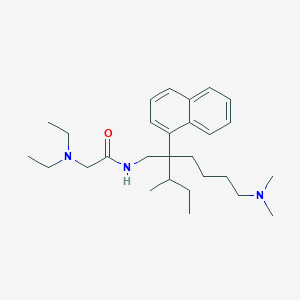
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide is a complex organic compound This compound is characterized by its unique structure, which includes a naphthalene ring, a hexyl chain, and various functional groups such as dimethylamino and diethylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthalene derivative, followed by the introduction of the hexyl chain and the functional groups. Common reagents used in the synthesis may include alkyl halides, amines, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes. The use of automated systems and advanced analytical techniques would ensure high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles or electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound’s potential pharmacological properties could be explored for therapeutic applications, such as treating specific diseases or conditions.
Industry: It may be used in the development of new materials, including polymers, dyes, and coatings.
作用機序
The mechanism of action of N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-Butan-2-YL-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide may include other naphthalene derivatives with functional groups such as amino, alkyl, or acyl groups. Examples include:
- N-(2-Butyl-6-dimethylamino-2-naphthalen-1-YL-hexyl)-2-amino-acetamide
- N-(2-Butan-2-YL-6-methylamino-2-naphthalen-1-YL-hexyl)-2-diethylamino-acetamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
33839-99-5 |
|---|---|
分子式 |
C28H45N3O |
分子量 |
439.7 g/mol |
IUPAC名 |
N-[2-butan-2-yl-6-(dimethylamino)-2-naphthalen-1-ylhexyl]-2-(diethylamino)acetamide |
InChI |
InChI=1S/C28H45N3O/c1-7-23(4)28(19-12-13-20-30(5)6,22-29-27(32)21-31(8-2)9-3)26-18-14-16-24-15-10-11-17-25(24)26/h10-11,14-18,23H,7-9,12-13,19-22H2,1-6H3,(H,29,32) |
InChIキー |
SBVNQBCCWDJJLR-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(CCCCN(C)C)(CNC(=O)CN(CC)CC)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


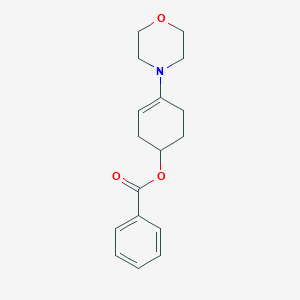
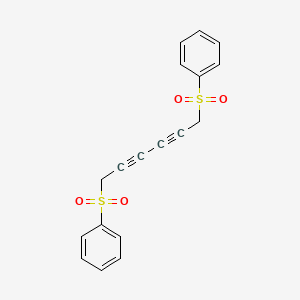
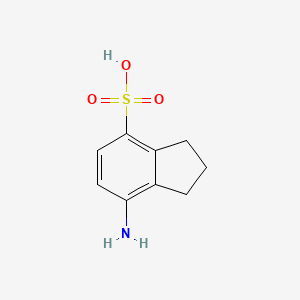
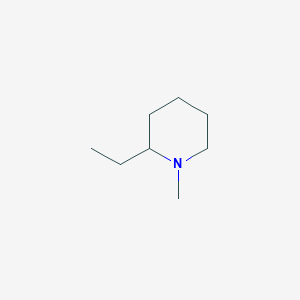

![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
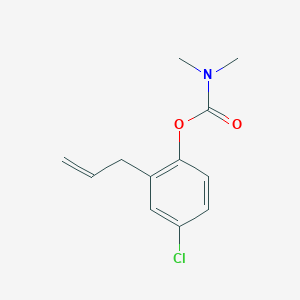
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
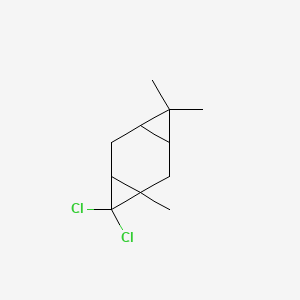
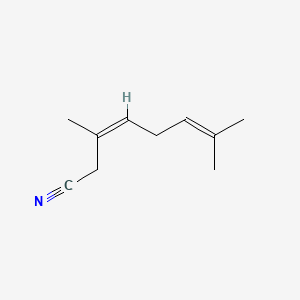


![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)

